molecular formula C19H26N4O3 B5602340 (1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide

Cat. No.: B5602340
M. Wt: 358.4 g/mol
InChI Key: MBJWOYMEQSAKIZ-GOEBONIOSA-N
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Description

(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[322]nonane-3-carboxamide is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-20(2)17(24)13-23-16-10-9-14(18(23)25)11-22(12-16)19(26)21(3)15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJWOYMEQSAKIZ-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C2CCC(C1=O)CN(C2)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves multiple steps. One approach includes the reaction of 1,5-diazabicyclo[3.2.2]nonane with rubidium halides to form 3D molecular ferroelectrics . Another method involves radical cyclization protocols, such as using SmI2-mediated radical cyclization to construct the desired ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, fungal P450 enzymes catalyze the formation of bicyclo[3.2.2]nonane structures through a two-step mechanism of dimerization and cyclization . This process involves both oxidation and reduction steps, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[32

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